Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is a chemical compound that features a unique structure combining a tetrahydro-2H-thiopyran ring with an imino and sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the imino and sulfanone functionalities. One common method involves the use of methylamine and sulfur-containing reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a thioether.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticonvulsant activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticonvulsant activity could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-one: A precursor in the synthesis of various derivatives.
N-Methyl(tetrahydro-2H-thiopyran-4-yl)methylamine: A related compound with similar structural features.
Uniqueness
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone is unique due to the presence of both imino and sulfanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in related compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C6H13NOS2 |
---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
imino-methyl-oxo-(thian-4-yl)-λ6-sulfane |
InChI |
InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
BFTFWQODINSSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.